(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride
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Overview
Description
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, in the presence of a chiral catalyst. One common method is the asymmetric reduction of 2-phenylpyrrolidin-3-one using a chiral reducing agent like borane or a chiral hydrogenation catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in the presence of a suitable solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and a chiral catalyst, such as a rhodium or ruthenium complex, to achieve high yields and enantioselectivity. The product is then purified through crystallization or chromatography to obtain the desired enantiomer in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of 2-phenylpyrrolidin-3-one.
Reduction: Formation of 2-phenylpyrrolidin-3-amine.
Substitution: Formation of 2-phenylpyrrolidin-3-yl chloride or other substituted derivatives.
Scientific Research Applications
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into stereochemistry and molecular recognition.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism by which (2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity and function. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Phenylpyrrolidin-3-ol;hydrochloride
- (2R,3R)-2-Phenylpyrrolidin-3-one
- (2R,3R)-2-Phenylpyrrolidin-3-amine
Uniqueness
(2R,3R)-2-Phenylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and other related compounds. Its ability to interact with chiral environments in a stereospecific manner makes it a valuable tool in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R,3R)-2-phenylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZSXAHOOPVDRG-DHTOPLTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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